ジエチルフルオロ(フェニルスルホニル)メチルホスホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

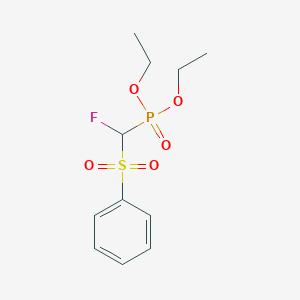

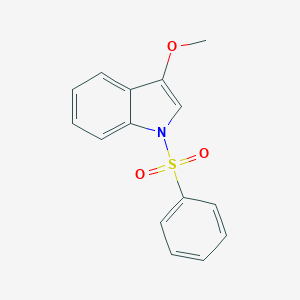

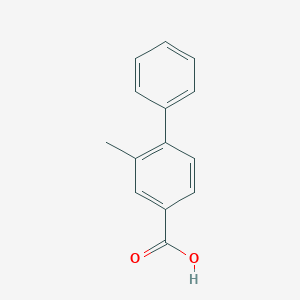

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the molecular formula C11H16FO5PS and a molecular weight of 310.28 . It is a phosphonate ester that contains a phenylsulfonyl group and a fluorine atom on the carbon atom adjacent to the phosphorus atom.

Synthesis Analysis

This compound is generally synthesized via the reaction of diethyl-chloromethylphosphonate with phenylsulfonylamine and potassium fluoride. The reaction is carried out in anhydrous acetone or dimethylformamide (DMF) at room temperature or under reflux.Molecular Structure Analysis

The molecular structure of Diethyl fluoro(phenylsulfonyl)methylphosphonate is represented by the formula C11H16FO5PS . The exact mass is 310.04400 .Chemical Reactions Analysis

Diethyl fluoro(phenylsulfonyl)methylphosphonate is a reactant for several types of reactions. These include radical-mediated thiodesulfonylation reactions, preparation of Bacillus subtilis S-ribosylhomocysteinase inhibitors, phenyl fluorovinyl sulfones via Julia olefination, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling .Physical And Chemical Properties Analysis

Diethyl fluoro(phenylsulfonyl)methylphosphonate has a predicted density of 1.293±0.06 g/cm3 . The melting point is 61-65°C , and the predicted boiling point is 436.3±45.0 °C . It is a colorless liquid, soluble in organic solvents such as ethanol, acetone, and chloroform.科学的研究の応用

ラジカル媒介チオ脱スルホニル化反応

この化合物は、ラジカル媒介チオ脱スルホニル化反応の反応物としても使用できます 。これらの反応は、さまざまな硫黄含有化合物の合成において重要です .

バチルス・サブチリスS-リボシルホモシステイン分解酵素阻害剤の調製

ジエチルフルオロ(フェニルスルホニル)メチルホスホネートは、バチルス・サブチリスS-リボシルホモシステイン分解酵素阻害剤の調製に使用できます 。これらの阻害剤は、特定の細菌感染症の治療のための潜在的な治療薬です .

ジュリアオレフィン化

この化合物は、ジュリアオレフィン化でフェニルフルオロビニルスルホンを合成するために使用できます 。これらのスルホンは、有機合成における有用な中間体です .

根岸クロスカップリング

最後に、ジエチルフルオロ(フェニルスルホニル)メチルホスホネートは、根岸クロスカップリングの反応物として使用できます 。この反応は、有機化学の基本的なプロセスである炭素-炭素結合を形成するための強力なツールです .

作用機序

Target of Action

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.

Mode of Action

The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.

Biochemical Pathways

The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.

Pharmacokinetics

Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability

Result of Action

The result of the action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.

Action Environment

The action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available

実験室実験の利点と制限

Diethyl fluoro(phenylsulfonyl)methylphosphonate has several advantages for lab experiments, such as its high reactivity and ability to irreversibly inhibit enzymes. However, it also has limitations such as its toxicity and potential for environmental contamination. Therefore, proper handling and disposal of Diethyl fluoro(phenylsulfonyl)methylphosphonate are essential to ensure the safety of researchers and the environment.

将来の方向性

Diethyl fluoro(phenylsulfonyl)methylphosphonate has several potential future directions in scientific research, such as the development of new drugs that target acetylcholinesterase and other enzymes involved in various diseases. Additionally, Diethyl fluoro(phenylsulfonyl)methylphosphonate can be used in the study of enzyme mechanisms and the synthesis of new organophosphorus compounds. Further research is needed to fully understand the potential applications of Diethyl fluoro(phenylsulfonyl)methylphosphonate in scientific research.

Conclusion:

Diethyl fluoro(phenylsulfonyl)methylphosphonate is a highly reactive compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Diethyl fluoro(phenylsulfonyl)methylphosphonate has the potential to be used in the development of new drugs and the study of enzyme mechanisms, and further research is needed to fully understand its potential applications in scientific research.

合成法

The synthesis of Diethyl fluoro(phenylsulfonyl)methylphosphonate involves the reaction of diethyl phosphite with fluoro(phenylsulfonyl) chloride in the presence of a base. The reaction yields Diethyl fluoro(phenylsulfonyl)methylphosphonate as a colorless liquid with a boiling point of 118-119°C. The purity of Diethyl fluoro(phenylsulfonyl)methylphosphonate can be determined using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.

特性

IUPAC Name |

[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOWVYVTKZRXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474229 |

Source

|

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114968-97-7 |

Source

|

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?

A1: The research highlights a novel synthesis process for Diethyl fluoro(phenylsulfonyl)methylphosphonate that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []

Q2: Can you elaborate on the safety aspect mentioned in the research regarding Diethyl fluoro(phenylsulfonyl)methylphosphonate synthesis?

A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)